4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Molecular Structure Analysis

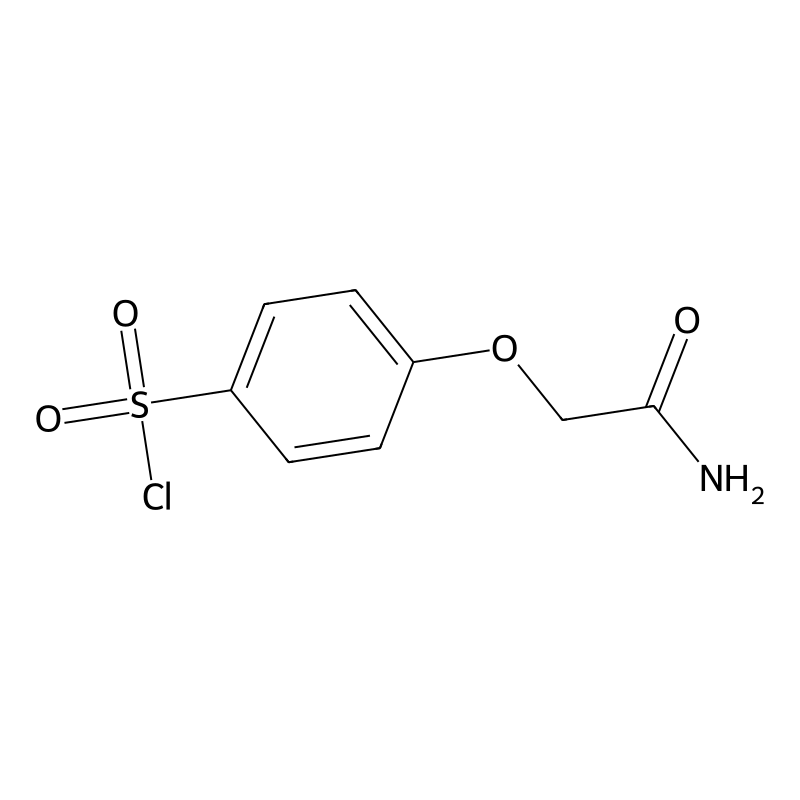

The structure of 4-Carbamoylmethoxy-benzenesulfonyl chloride consists of several key functional groups:

- Benzene ring: A six-membered aromatic ring forming the core of the molecule.

- Sulfonyl chloride (SO₂Cl): Attached to the benzene ring, this group is known for its reactivity and can be involved in substitution reactions.

- Carbamoyl (OCNH₂) group: This amide group is attached to the methoxy group, contributing to the polarity of the molecule.

- Methoxy group (OCH₃): This group provides an ether linkage and can participate in certain reactions.

The combination of these functional groups suggests that the molecule may be a useful reagent for introducing a sulfonyl moiety with a linker arm to other molecules in a targeted manner.

Chemical Reactions Analysis

- Nucleophilic substitution: The sulfonyl chloride group is susceptible to attack by nucleophiles, leading to the substitution of the chloride with another group. This reaction can be used to attach the molecule to other biomolecules containing nucleophilic centers like amines or alcohols.

For example, a potential reaction with a primary amine (R-NH₂) could be:

C₈H₈ClNO₄S + R-NH₂ → C₈H₈(NHR)NO₄S + HCl- Hydrolysis: Under acidic or basic conditions, the sulfonyl chloride group can undergo hydrolysis, converting it to a sulfonic acid (SO₃H).

- Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols to form sulfonamides or esters, respectively.

- Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.

- Condensation Reactions: It can be involved in condensation reactions with various amines to produce sulfonamide derivatives.

These reactions make it a valuable intermediate in organic synthesis and pharmaceutical development.

Synthesis of 4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride typically involves several steps:

- Preparation of the Benzene Sulfonyl Chloride: Starting from benzenesulfonic acid, chlorination can be performed using thionyl chloride or phosphorus pentachloride.

- Formation of the Amino-Oxoethoxy Group: The amino group can be introduced through nucleophilic substitution on an appropriate alkyl halide or by reductive amination.

- Coupling Reaction: Finally, the amino-oxoethoxy compound is reacted with the sulfonyl chloride to yield the desired product.

This multi-step synthesis highlights the compound's complexity and the need for careful reaction conditions to achieve high yields .

4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride has several potential applications:

- Pharmaceutical Development: As a building block for synthesizing sulfonamide drugs that target bacterial infections or cancer cells.

- Chemical Research: Used as an intermediate in organic synthesis for developing new chemical entities.

- Bioconjugation: Its reactive sulfonyl chloride group can facilitate bioconjugation processes in drug delivery systems.

These applications underscore its importance in both academic research and industrial contexts.

Interaction studies involving 4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride are essential for understanding its reactivity and potential biological effects. Preliminary studies suggest that it may interact with various biological macromolecules, such as proteins and nucleic acids, which could influence its pharmacological profile. Further investigations are necessary to elucidate these interactions fully .

Similar Compounds: Comparison

Several compounds share structural similarities with 4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-benzenesulfonyl chloride | C₆H₆ClN₁O₂S | Lacks the ethoxy group; simpler structure |

| 4-(Trifluoromethoxy)benzenesulfonyl chloride | C₈H₅ClF₃O₂S | Contains trifluoromethoxy instead of amino group; different reactivity |

| Benzene-sulfonamide | C₆H₇N₁O₂S | Contains an amine but lacks additional functional groups |

These comparisons highlight the unique aspects of 4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride, particularly its dual functional groups that enhance its reactivity and potential biological activity compared to simpler analogs .